Comparative Pharmacokinetic Exposure: 2-Hydroxy Atorvastatin Co-Varies with Parent Drug AUC Under Genetic Polymorphism Influence
In a clinical pharmacogenetic study of 46 healthy individuals administered a single 80 mg oral dose of atorvastatin, the Cmax and AUC of 2-hydroxy atorvastatin showed similar fold-changes to those of the parent drug atorvastatin in CYP3A5*3/*3 carriers compared to CYP3A5*1/*1 carriers. Specifically, atorvastatin Cmax and AUC were 2.6-fold and 2.8-fold higher, respectively, in CYP3A5*3/*3 carriers, and similar results were observed for 2-OH atorvastatin pharmacokinetics [1]. The AUC ratio of atorvastatin to 2-OH atorvastatin was not affected by SLCO1B1 c.388A>G or c.521T>C polymorphisms, whereas CYP3A5*3 reduced the AUC ratio, indicating differential regulation of metabolite-to-parent exposure [2].
| Evidence Dimension | Cmax and AUC fold-change in CYP3A5*3/*3 vs. CYP3A5*1/*1 carriers |
|---|---|
| Target Compound Data | 2-OH atorvastatin: similar fold-increase to parent drug (2.6-fold Cmax, 2.8-fold AUC) |
| Comparator Or Baseline | Atorvastatin parent drug: 2.6-fold higher Cmax, 2.8-fold higher AUC in CYP3A5*3/*3 carriers vs. *1/*1 carriers |
| Quantified Difference | Parallel 2.6- to 2.8-fold exposure increase for both analytes; AUC ratio reduced by CYP3A5*3 genotype |
| Conditions | 46 healthy subjects, single oral 80 mg atorvastatin dose, LC-MS/MS quantification |
Why This Matters
This demonstrates that 2-hydroxy atorvastatin exposure tracks closely with parent drug exposure under genetic variation, making it essential as a co-analyte in pharmacogenetic studies where parent-only analysis would miss metabolite-driven variability.
- [1] Park JW, et al. CYP3A5*3 and SLCO1B1 c.521T>C Polymorphisms Influence the Pharmacokinetics of Atorvastatin and 2-Hydroxy Atorvastatin. Pharmaceutics. 2022;14(7):1491. View Source
- [2] Park JW, et al. Pharmaceutics. 2022;14(7):1491. (AUC ratio data). View Source
